![molecular formula C14H9NO3 B8271069 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one CAS No. 884500-73-6](/img/structure/B8271069.png)
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol This compound is known for its unique structure, which combines a pyrano ring fused with a pyridine ring, and a hydroxyphenyl group attached to the pyrano ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method includes the use of coumarin heterocycles, which are synthesized through various procedures . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for scientific purposes. The production process involves standard organic synthesis techniques, including purification steps like column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs of this compound .
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and heterocyclic structure but differ in the arrangement of the rings.
Coumarin derivatives: These compounds have a similar pyrano ring but differ in the attached functional groups and overall structure.
Polysubstituted pyrano indoles: These compounds have a pyrano ring fused with an indole ring and various substituents.
The uniqueness of this compound lies in its specific combination of a pyrano ring fused with a pyridine ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
884500-73-6 |
|---|---|
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H9NO3/c16-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-15-14/h1-8,16H |
Clé InChI |
NHPGMWSXLJULOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)O)N=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270991.png)
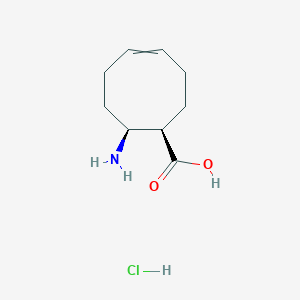
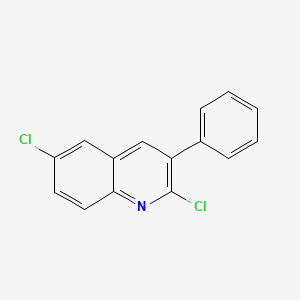
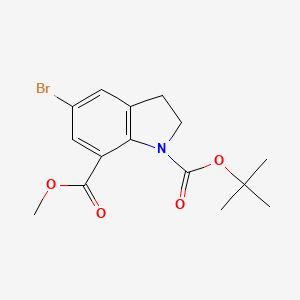
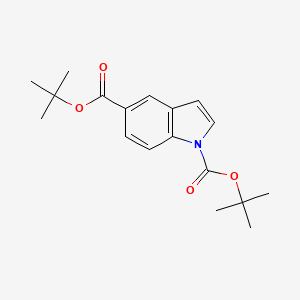
![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)
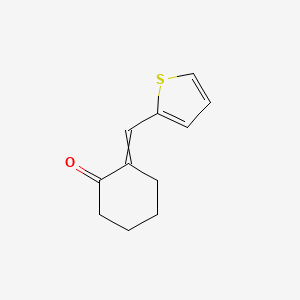
![2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)
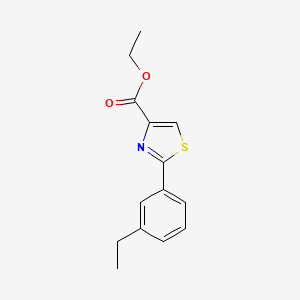
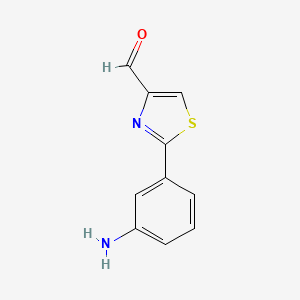
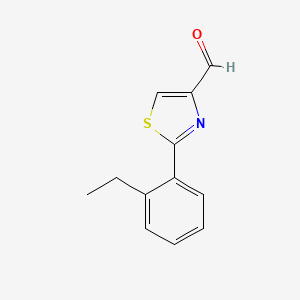
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)
